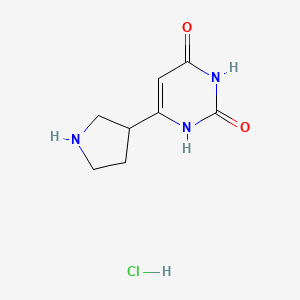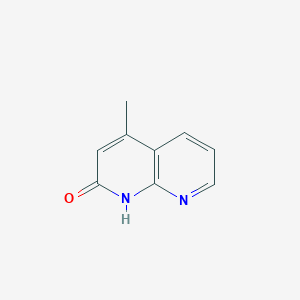
1-(3-Ethynylphenyl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethynylphenyl)-3-propylurea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPU belongs to the class of urea derivatives and is synthesized through a multi-step process.
科学的研究の応用
Fluorescent pH Sensor Development
Research on heteroatom-containing organic fluorophores, such as CP3E, demonstrates applications in developing fluorescent pH sensors due to their aggregation-induced emission (AIE) characteristics. These sensors can detect acidic and basic organic vapors, suggesting potential utility in environmental monitoring or laboratory assays (Yang et al., 2013).
Solvent-dependent Conformational Analysis
Studies on the solvent-dependent conformation of hydroxyureas offer insights into the physical chemistry of similar compounds, including 1-(3-Ethynylphenyl)-3-propylurea. Understanding these properties is crucial for designing drugs with specific pharmacokinetic properties (Parker, Lemke, & Moore, 1977).
Glycerol Hydrogenolysis Catalysts
Investigations into Pt–Re catalysts for glycerol hydrogenolysis highlight the role of bifunctional catalysts in chemical synthesis, relevant for the development of sustainable chemical processes. This could inspire research into novel catalytic systems involving 1-(3-Ethynylphenyl)-3-propylurea as a component (Falcone et al., 2015).
Histamine H3-Receptor Antagonists
The synthesis and evaluation of 4-alkynylphenyl ether derivatives, including their application in central nervous system diseases, suggest a pathway for developing new therapeutic agents. This indicates a potential avenue for the medicinal chemistry applications of 1-(3-Ethynylphenyl)-3-propylurea (Krause et al., 1998).
Bioconjugation Studies
The mechanism of amide formation by carbodiimide in aqueous media has been studied, which is essential for bioconjugation applications in drug development and biomolecular research. This could inform the use of 1-(3-Ethynylphenyl)-3-propylurea in similar bioconjugation reactions (Nakajima & Ikada, 1995).
特性
IUPAC Name |
1-(3-ethynylphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-8-13-12(15)14-11-7-5-6-10(4-2)9-11/h2,5-7,9H,3,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBQXFICXRBIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethynylphenyl)-3-propylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2648926.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2648927.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2648929.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide](/img/structure/B2648931.png)


![5-nitro-N-[4-(phenylamino)phenyl]pyrimidine-4,6-diamine](/img/structure/B2648937.png)
![N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2648942.png)
![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide](/img/structure/B2648943.png)
![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/no-structure.png)


![(Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide](/img/structure/B2648949.png)